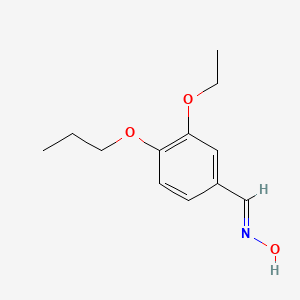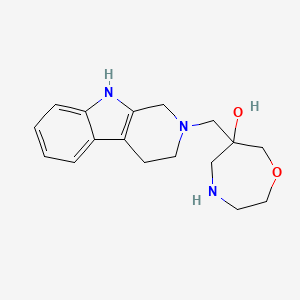![molecular formula C13H12O5 B5550572 methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 89316-64-3](/img/structure/B5550572.png)
methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Descripción general
Descripción
Methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a derivative of 4-hydroxycoumarin. It is of interest in various fields of chemistry and materials science due to its unique chemical structure and properties. This compound and its derivatives are often studied for their potential in organic synthesis and material science applications.
Synthesis Analysis
The synthesis of this compound involves the esterification of 4-hydroxycoumarin derivatives. Research has focused on optimizing the synthesis conditions to enhance yield and purity. Characterization is typically performed using UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data (Al-amiery et al., 2013).
Molecular Structure Analysis
Molecular structure determination is often performed using single-crystal X-ray diffraction studies. The structure helps understand the compound's chemical behavior and interaction with other molecules. Key features include the arrangement of atoms and the configuration of the molecule (Penkova et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate and its derivatives are synthesized and characterized using various spectroscopic techniques. This involves theoretical studies to understand the stretching vibration frequencies within the molecule, providing insight into its structural properties (Al-amiery et al., 2013).
Applications in Medicinal Chemistry
- The compound is utilized in the synthesis of various derivatives, such as thiazolidin-4-ones, which have potential antibacterial activity. These derivatives are characterized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
- Novel triazole derivatives based on this compound have been synthesized, indicating a potential for diverse biological applications. These derivatives are synthesized through a process involving hydrazine hydrate and benzaldehyde and their derivatives, and are characterized by various spectroscopic methods (Mottaghinejad & Alibakhshi, 2018).
Antimicrobial and Antifungal Activities
- New coumarin derivatives synthesized using this compound have been tested for antimicrobial and antifungal activities. These compounds have shown significant inhibitory activity, suggesting their potential use in developing antimicrobial agents (Al-Rifai et al., 2011).
Biopesticide Potential
- Derivatives of 4-methyl-7-hydroxy coumarin, related to this compound, have been synthesized and evaluated for their potential as biopesticides against mosquito vectors. These compounds demonstrated significant larvicidal and ovicidal activities, suggesting their usefulness in vector control (Deshmukh et al., 2008).
Quantum Chemical Studies
- New coumarins synthesized starting from 4-hydroxycoumarin and this compound have been subjected to quantum chemical studies. These studies help in understanding the molecular orbital characteristics and contribute to the development of compounds with potential applications in various fields (Al-Amiery et al., 2016).
Photodynamic Applications
- Photoactive derivatives of cellulose using this compound have been synthesized. These derivatives demonstrate light-triggered photodimerization, indicating their potential use in the design of smart materials and photodynamic applications (Wondraczek et al., 2012).
Propiedades
IUPAC Name |
methyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-8-5-12(14)18-11-6-9(3-4-10(8)11)17-7-13(15)16-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGRPSJZLPPIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352513 | |
| Record name | Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89316-64-3 | |
| Record name | Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)
![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)
![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

